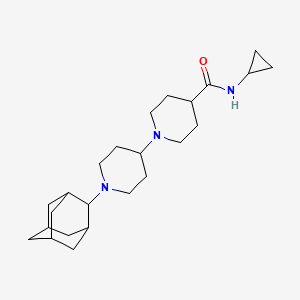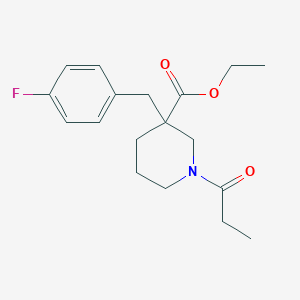
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide (ACBC) is a synthetic compound that has been extensively studied in the field of pharmacology due to its potential therapeutic applications. ACBC is a non-opioid analgesic drug that has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
作用机制
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide exerts its pharmacological effects by binding to the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, inflammation, and neuroprotection. The sigma-1 receptor is located in various regions of the central nervous system, including the spinal cord, brainstem, and cortex. This compound binding to the sigma-1 receptor modulates various signaling pathways, including calcium signaling, nitric oxide signaling, and protein kinase C signaling. These signaling pathways are involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. It has been shown to reduce pain behaviors in various animal models of pain, including neuropathic and inflammatory pain. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. These findings suggest that this compound has potential therapeutic applications in the treatment of pain, neurological disorders, and inflammation.
实验室实验的优点和局限性
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments. It has a high affinity for the sigma-1 receptor, which allows for the selective targeting of this receptor. This compound is also a non-opioid analgesic drug, which reduces the risk of addiction and dependence. However, this compound has several limitations for lab experiments. It has a short half-life, which requires frequent dosing to maintain therapeutic levels. Additionally, this compound has poor solubility in water, which limits its use in certain experimental settings.
未来方向
There are several future directions for research on 1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of this compound in clinical trials. Another potential direction is to investigate the mechanisms underlying the analgesic, neuroprotective, and anti-inflammatory effects of this compound. Additionally, future research could focus on developing more stable and water-soluble formulations of this compound to improve its use in experimental settings. Finally, future research could investigate the potential interactions between this compound and other drugs or therapeutic agents to improve its efficacy and safety.
合成方法
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide can be synthesized using a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-adamantanone with cyclopropylmethylamine to form 1-(2-adamantyl)-N-cyclopropylmethylamine. This intermediate is then reacted with 4-piperidone to form 1-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide (this compound). The final product is purified using chromatography techniques to obtain a high-purity this compound.
科学研究应用
1'-(2-adamantyl)-N-cyclopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various animal models of pain, including neuropathic and inflammatory pain. This compound has also been shown to have neuroprotective effects in animal models of neurological disorders, including Parkinson's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammation. These findings suggest that this compound has potential therapeutic applications in the treatment of pain, neurological disorders, and inflammation.
属性
IUPAC Name |
1-[1-(2-adamantyl)piperidin-4-yl]-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O/c28-24(25-21-1-2-21)18-3-7-26(8-4-18)22-5-9-27(10-6-22)23-19-12-16-11-17(14-19)15-20(23)13-16/h16-23H,1-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTBDMZDBLWDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C3CCN(CC3)C4C5CC6CC(C5)CC4C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-amino-4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6053145.png)
![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-pyrrolidinone](/img/structure/B6053154.png)

![6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6053162.png)
![4-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-1-(2-phenylethyl)-2-pyrrolidinone](/img/structure/B6053169.png)
![2-(1-isopropyl-3-oxopiperazin-2-yl)-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]acetamide](/img/structure/B6053172.png)

![5-(1,3-benzodioxol-5-ylacetyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6053186.png)
![N-(2-methyl-2H-1,2,3-triazol-4-yl)-5-{1-[3-(1H-pyrazol-1-yl)propyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6053197.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6053206.png)

![2-{[(5-benzoyl-1H-benzimidazol-2-yl)methyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B6053228.png)
![1-(1-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3-piperidinyl)ethanone](/img/structure/B6053236.png)
![3-(4-fluorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053244.png)
